Eplivanserin

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

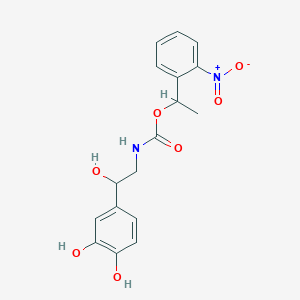

Eplivanserin, also known as SR-46,349, is a compound that was developed as an experimental drug for the treatment of insomnia. It was being developed by Sanofi Aventis but was later withdrawn from approval applications in both the United States and Europe. This compound is an inverse agonist on the serotonin receptor subtype 5-HT2A, which distinguishes it from older sedating drugs that act on the same receptor .

Mechanism of Action

Target of Action

Eplivanserin primarily targets the 5-hydroxytryptamine receptor 2A (5-HT2A) and 5-hydroxytryptamine receptor 2C (5-HT2C) . These receptors are part of the serotonin system, which plays a crucial role in regulating mood, cognition, and sleep .

Mode of Action

This compound acts as an inverse agonist on the 5-HT2A receptor . This means it binds to these receptors and induces a response opposite to that of an agonist, effectively reducing the activity of the receptor . Unlike older sedating drugs acting on 5-HT2A receptors, this compound has practically no affinity to dopamine, histamine, and adrenergic receptors .

Biochemical Pathways

It’s known that the drug’s action on the 5-ht2a receptor can influence the serotonergic and glutamatergic systems, which are also impaired in conditions like schizophrenia .

Result of Action

The molecular and cellular effects of this compound’s action are primarily related to its interaction with the 5-HT2A receptor. By acting as an inverse agonist, this compound reduces the activity of this receptor, which can lead to changes in mood, cognition, and sleep .

Action Environment

It’s known that the effectiveness of drugs can be influenced by a variety of factors, including diet, other medications, and individual genetic differences .

Biochemical Analysis

Biochemical Properties

Eplivanserin interacts with the serotonin receptor subtype 5-HT2A . It has an IC50 of 5.8 nM in rat cortical membrane, and a Kd of 1.14 nM . This compound displays >20-fold selectivity more selective for 5-HT2A than 5-HT2B and 5-HT2C .

Cellular Effects

This compound has been shown to influence cell function by modulating the activity of the 5-HT2A receptor. This receptor is present on the cell bodies of dopaminergic neurons in the substantia nigra and ventral tegmentum . This compound’s antagonism of the 5-HT2A receptor can stimulate dopamine release .

Molecular Mechanism

This compound acts as an inverse agonist on the serotonin receptor subtype 5-HT2A . Unlike older sedating drugs acting on 5-HT2A receptors, this compound has practically no affinity to dopamine, histamine, and adrenergic receptors .

Temporal Effects in Laboratory Settings

This compound has been shown to increase slow-wave sleep (N3 sleep) in subjects with normal sleep . In one study, injection of this compound to male mice 3 hours after the beginning of the light phase of the light–dark cycle produced a significant increase in slow-wave sleep .

Dosage Effects in Animal Models

It is known that this compound inhibits 5-HT2 receptor binding of [3H]ketanserin with an ED50 of 0.087 mg/kg after intraperitoneal injection, and 0.097 mg/kg after oral administration in mice .

Metabolic Pathways

It is known that this compound interacts with the serotonin receptor subtype 5-HT2A, which plays a role in various neurotransmitter systems .

Subcellular Localization

It is known that this compound acts on the 5-HT2A receptor, which is present on the cell bodies of dopaminergic neurons in the substantia nigra and ventral tegmentum .

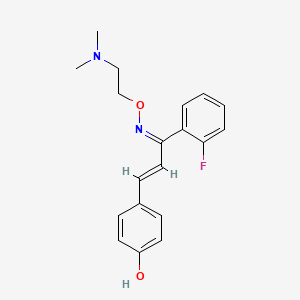

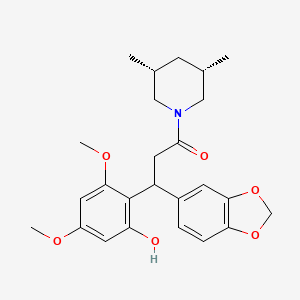

Preparation Methods

The synthesis of Eplivanserin involves several steps. One of the primary synthetic routes includes the condensation of 2’-Fluoroacetophenone with 4-hydroxybenzaldehyde to form a chalcone intermediate. This intermediate is then reacted with (2-chloroethyl)dimethylamine and acetone oxime to produce dimethylaminoacetoxime. The final product is obtained through a convergent synthesis that results in a mixture of isomers .

For industrial production, the process involves isomerization and crystallization of the this compound base using fumaric acid in the presence of a polar solvent with a boiling point greater than 100°C .

Chemical Reactions Analysis

Eplivanserin undergoes various chemical reactions, including:

Oxidation: This reaction can be facilitated by common oxidizing agents such as potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride.

Substitution: this compound can undergo nucleophilic substitution reactions, particularly at the fluorophenyl group.

Common reagents and conditions used in these reactions include organic solvents like dichloromethane and reaction temperatures ranging from room temperature to reflux conditions. The major products formed from these reactions depend on the specific reagents and conditions used .

Scientific Research Applications

Comparison with Similar Compounds

Eplivanserin is often compared with other 5-HT2A receptor antagonists such as:

Pimavanserin: Used in the treatment of Parkinson’s disease psychosis.

Volinanserin: Investigated for its potential in treating schizophrenia.

Mirtazapine: An antidepressant with sedative properties.

What sets this compound apart is its selective affinity for the 5-HT2A receptor and its minimal interaction with other receptor types, making it a more targeted option for treating insomnia without the side effects associated with broader receptor activity .

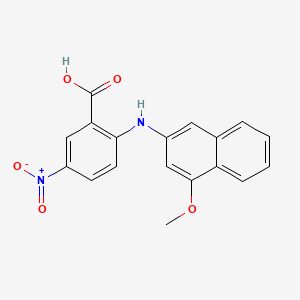

Properties

CAS No. |

130579-75-8 |

|---|---|

Molecular Formula |

C19H21FN2O2 |

Molecular Weight |

328.4 g/mol |

IUPAC Name |

4-[(E,3E)-3-[2-(dimethylamino)ethoxyimino]-3-(2-fluorophenyl)prop-1-enyl]phenol |

InChI |

InChI=1S/C19H21FN2O2/c1-22(2)13-14-24-21-19(17-5-3-4-6-18(17)20)12-9-15-7-10-16(23)11-8-15/h3-12,23H,13-14H2,1-2H3/b12-9+,21-19+ |

InChI Key |

VAIOZOCLKVMIMN-FOUXOUMPSA-N |

SMILES |

CN(C)CCON=C(C=CC1=CC=C(C=C1)O)C2=CC=CC=C2F |

Isomeric SMILES |

CN(C)CCO/N=C(\C=C\C1=CC=C(C=C1)O)/C2=CC=CC=C2F |

Canonical SMILES |

CN(C)CCON=C(C=CC1=CC=C(C=C1)O)C2=CC=CC=C2F |

Appearance |

Solid powder |

Purity |

>98% |

Synonyms |

SR-46349; Eplivanserin |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[6-(4-butanoyl-5-methylpyrazol-1-yl)pyridazin-3-yl]-5-chloro-1-[2-(4-methylpiperazin-1-yl)-2-oxoethyl]indole-3-carboxamide;hydrochloride](/img/structure/B560324.png)

![5-(1,3-benzodioxol-5-yl)-N-[(3,5-dichlorophenyl)methyl]pyrimidin-4-amine;hydrochloride](/img/structure/B560325.png)

![ethyl 4-[(3R)-3-[(2-methylbenzoyl)amino]piperidin-1-yl]piperidine-1-carboxylate;2,2,2-trifluoroacetic acid](/img/structure/B560331.png)

![4-[2-(5-amino-1H-pyrazol-4-yl)-4-chlorophenoxy]-5-chloro-2-fluoro-N-(1,3-thiazol-4-yl)benzenesulfonamide;4-methylbenzenesulfonic acid](/img/structure/B560333.png)

![4-[6-(4-piperazin-1-ylphenyl)pyrazolo[1,5-a]pyrimidin-3-yl]quinoline;dihydrochloride](/img/structure/B560336.png)

![(2S,4S)-1-((S)-2-(tert-butyl)-17-((S)-4-(4-chlorophenyl)-2,3,9-trimethyl-6H-thieno[3,2-f][1,2,4]triazolo[4,3-a][1,4]diazepin-6-yl)-4,16-dioxo-6,9,12-trioxa-3,15-diazaheptadecanoyl)-4-hydroxy-N-(4-(4-methylthiazol-5-yl)benzyl)pyrrolidine-2-carboxamide](/img/structure/B560343.png)

![(Z)-but-2-enedioic acid;3-(2-chlorophenyl)-2-[(E)-2-[6-(diethylaminomethyl)pyridin-2-yl]ethenyl]-6-fluoroquinazolin-4-one](/img/structure/B560346.png)